3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of diethoxy groups on the benzene ring and a piperidinyl phenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of 4-(2-hydroxypiperidin-1-yl)phenyl derivative.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, with a similar piperidinyl phenyl group.
3,4-diethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: A closely related compound with a methyl group instead of a hydrogen atom on the phenyl ring.
Uniqueness
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-19-13-8-16(15-20(19)28-4-2)22(26)23-17-9-11-18(12-10-17)24-14-6-5-7-21(24)25/h8-13,15H,3-7,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNQBZUDRRMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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